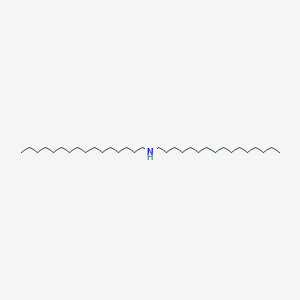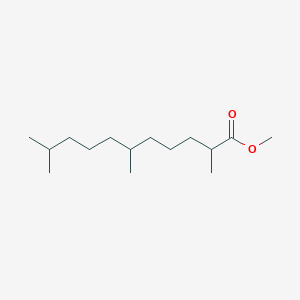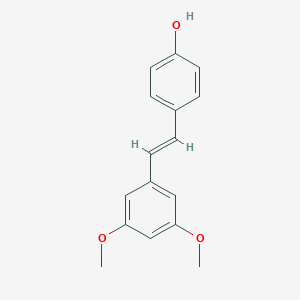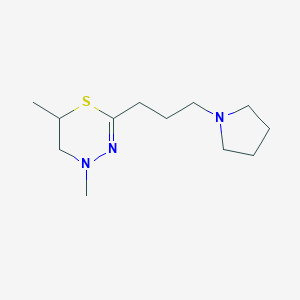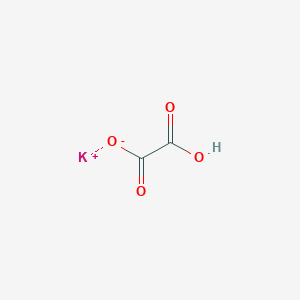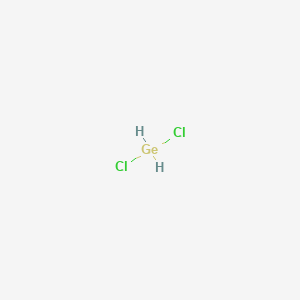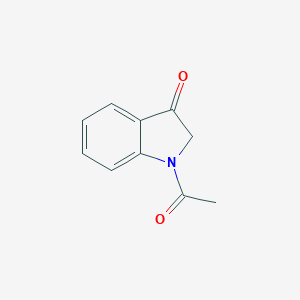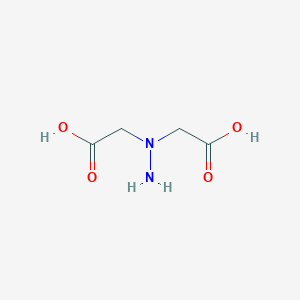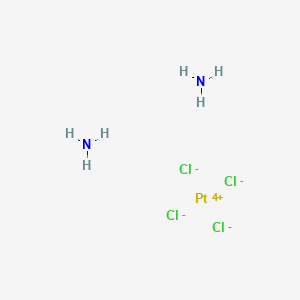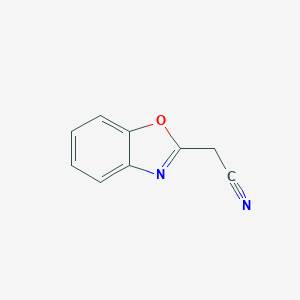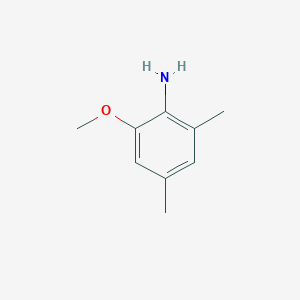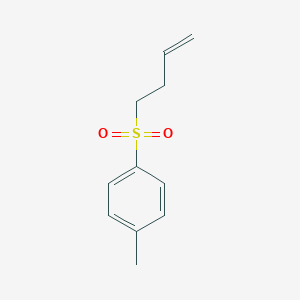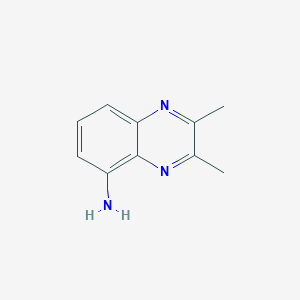
2,3-Dimethylquinoxalin-5-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Dimethylquinoxalin-5-amine is a nitrogen-containing heterocyclic compound with a quinoxaline core structure. Quinoxalines are known for their diverse biological activities and are used in various fields such as medicinal chemistry, materials science, and organic synthesis. The presence of the amine group at the 5-position and methyl groups at the 2 and 3 positions makes this compound unique and potentially useful for various applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethylquinoxalin-5-amine typically involves the condensation of 2,3-dimethylquinoxaline with an appropriate amine source. One common method is the Buchwald-Hartwig amination reaction, which involves the coupling of 2,3-dimethylquinoxaline with an amine in the presence of a palladium catalyst and a base . The reaction is usually carried out in a solvent such as toluene or dimethylformamide at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Green chemistry approaches, such as the use of recyclable catalysts and environmentally benign solvents, are also being explored to make the production process more sustainable .
化学反应分析
Types of Reactions
2,3-Dimethylquinoxalin-5-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline-2,3-diones.
Reduction: Reduction reactions can convert the quinoxaline ring to dihydroquinoxaline derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted quinoxalines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides can react with the amine group under basic conditions.
Major Products
Oxidation: Quinoxaline-2,3-diones.
Reduction: Dihydroquinoxaline derivatives.
Substitution: Various substituted quinoxalines depending on the nucleophile used.
科学研究应用
2,3-Dimethylquinoxalin-5-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of bioactive molecules, including potential drugs for treating neurological disorders and cancer.
Materials Science: The compound is used in the development of optoelectronic materials, such as organic light-emitting diodes (OLEDs) and solar cells.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
作用机制
The mechanism of action of 2,3-Dimethylquinoxalin-5-amine depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors. For example, quinoxaline derivatives have been shown to inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, thereby enhancing cholinergic signaling in the nervous system . The molecular targets and pathways involved can vary depending on the specific bioactive molecule derived from this compound.
相似化合物的比较
Similar Compounds
Quinoxaline: The parent compound with a similar core structure but without the methyl and amine substituents.
2,3-Dimethylquinoxaline: Similar structure but lacks the amine group at the 5-position.
5-Aminoquinoxaline: Similar structure but lacks the methyl groups at the 2 and 3 positions.
Uniqueness
2,3-Dimethylquinoxalin-5-amine is unique due to the presence of both methyl groups at the 2 and 3 positions and an amine group at the 5-position.
属性
IUPAC Name |
2,3-dimethylquinoxalin-5-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3/c1-6-7(2)13-10-8(11)4-3-5-9(10)12-6/h3-5H,11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPHATBFPSZWBQQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC(=C2N=C1C)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60484741 |
Source


|
| Record name | 2,3-DIMETHYLQUINOXALIN-5-AMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60484741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19023-68-8 |
Source


|
| Record name | 2,3-DIMETHYLQUINOXALIN-5-AMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60484741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
